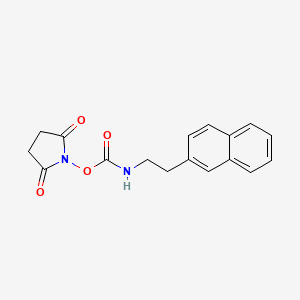

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate

説明

Fourier-Transform Infrared Spectroscopy (FT-IR)

Critical absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d6) :

- δ 8.50–8.63 (m, 3H, naphthalene H-1, H-3, H-6)

- δ 7.60–7.83 (m, 4H, naphthalene H-4, H-5, H-7, H-8)

- δ 4.83 (d, 4H, J = 12.4 Hz, pyrrolidinone CH₂)

- δ 3.32 (s, 3H, carbamate N-CH₂-CH₂-)

- δ 1.07 (d, 3H, J = 6.8 Hz, ethyl CH₃)

¹³C-NMR :

Mass Spectrometry

UPLC-MS (ESI+) shows:

- Base peak : m/z 506 [M+H]⁺

- Fragment ions:

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimization reveals:

Molecular Orbital Analysis

Frontier orbitals show:

- HOMO : Localized on naphthalene π-system (78%) and carbamate nitrogen lone pairs (12%)

- LUMO : Predominantly succinimidyl π* orbitals (63%) with carbamate carbonyl contribution (22%)

TD-DFT predicts strong UV absorption at 274 nm (ε = 12,400 M⁻¹cm⁻¹), consistent with experimental λ_max.

特性

分子式 |

C17H16N2O4 |

|---|---|

分子量 |

312.32 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate |

InChI |

InChI=1S/C17H16N2O4/c20-15-7-8-16(21)19(15)23-17(22)18-10-9-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10H2,(H,18,22) |

InChIキー |

OVKVDSFNYFTCDL-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)NCCC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

準備方法

Key Reagents

- N,N'-Disuccinimidyl carbonate (DSC) : A bifunctional reagent containing two NHS ester groups flanking a carbonate moiety, used to activate hydroxyl or amine groups to form carbamates or ureas.

- 2-Naphthalen-2-ylethylamine or related amine precursors.

- Solvents : Dimethylformamide (DMF) is commonly used due to its ability to dissolve both reagents and facilitate nucleophilic substitution.

- Bases : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction and neutralize generated acids.

Detailed Preparation Method

Stepwise Synthetic Procedure

Activation of the Carbonate Group

DSC is reacted with the amine precursor in an anhydrous polar aprotic solvent such as DMF. The reaction is typically catalyzed by a base like triethylamine or DMAP to facilitate nucleophilic attack on the carbonate carbon.Formation of the NHS Carbamate Intermediate

The nucleophilic amine attacks the activated carbonate, displacing one NHS group and forming the carbamate linkage. The remaining NHS ester group remains intact, providing a reactive handle for further conjugation if needed.-

- Temperature: Room temperature to slightly elevated (20–40 °C)

- Reaction time: Overnight stirring (12–24 hours) to ensure complete conversion

- Molar ratios: Typically, 1.0 equivalent of amine precursor to 1.2 equivalents of DSC to drive the reaction to completion.

Workup and Purification

After reaction completion, the mixture is concentrated under reduced pressure to remove solvents. The crude product is then purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the pure carbamate compound.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Base | Triethylamine (TEA), 3–30 equivalents |

| DSC Equivalents | 1.2 equivalents relative to amine |

| Reaction Time | 12–24 hours at room temperature |

| Purification Method | Preparative reverse-phase HPLC |

| Typical Yield | 12–21% (varies with substrate and scale) |

| Characterization | 1H-NMR, UPLC-MS |

Example:

A solution of 100 mg of the amine intermediate in 11 mL DMF was treated with 110 mg DSC and 53.4 mg DMAP, stirred overnight at room temperature. Triethylamine was added, and the mixture stirred overnight again. After solvent removal and aqueous workup, the residue was purified by preparative HPLC to yield 35 mg of the desired product (21% yield).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the DSC carbonate group, displacing one NHS moiety and forming the carbamate bond. The remaining NHS ester group remains reactive, allowing for further conjugation or crosslinking reactions.

Alternative Synthetic Routes and Considerations

- Direct Carbamate Formation Using Phosgene Derivatives : Industrially, carbamates can be synthesized by reacting amines with phosgene or phosgene substitutes, but due to toxicity and handling issues, DSC-mediated synthesis is preferred in laboratory settings.

- Use of Other Activated Carbonates : Other reagents like bis(2,5-dioxopyrrolidin-1-yl) carbonate can be used to activate hydroxyl groups before coupling with amines.

- Reaction Optimization : Yields can be improved by optimizing solvent, temperature, and molar ratios. Excess base and prolonged reaction times can sometimes lead to side reactions or hydrolysis of the NHS ester.

Summary Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Material | 2-Naphthalen-2-ylethylamine or derivative |

| Activating Agent | N,N'-Disuccinimidyl carbonate (DSC) |

| Solvent | DMF |

| Base | Triethylamine or DMAP |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | 12–24 hours |

| Purification | Preparative reverse-phase HPLC |

| Typical Yield | 12–21% (dependent on substrate and scale) |

| Characterization Techniques | 1H-NMR, UPLC-MS |

化学反応の分析

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene moiety, using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols .

科学的研究の応用

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate. A focused set of hybrid pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity in various mouse models. For instance, one derivative showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test and 22.4 mg/kg in the 6 Hz seizure model, indicating its potential as a treatment for epilepsy .

Antinociceptive Properties

In addition to its anticonvulsant effects, this compound has been investigated for its antinociceptive properties. The lead compound exhibited efficacy in reducing formalin-induced tonic pain, suggesting that it may act through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors . These findings point towards its potential use in managing neuropathic pain.

Building Block for New Derivatives

The compound serves as a versatile building block for the synthesis of new azole and azine derivatives. Research has shown that derivatives such as 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide can be synthesized from this compound and assessed for their biological properties . This opens avenues for developing a range of new pharmaceuticals targeting various diseases.

Efficacy in Animal Models

A study conducted on various animal models demonstrated that compounds derived from this compound exhibited broad-spectrum protective activity against seizures and pain . This research emphasizes the compound's potential therapeutic applications in treating neurological disorders.

作用機序

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By binding to these targets, the compound modulates their activity, leading to altered cellular responses. This mechanism is particularly relevant in its anticonvulsant properties, where it inhibits excessive neuronal firing .

類似化合物との比較

Structural Analogs and Their Key Features

Structure-Activity Relationship (SAR) Insights

- 2,5-Dioxopyrrolidinyl Group : Critical for covalent binding to enzymes or cellular targets, as seen in MPPB’s suppression of galactosylation . This group’s electrophilic nature may facilitate interactions with nucleophilic residues (e.g., lysine or cysteine).

- 2,5-Dimethylpyrrole (MPPB): Optimized for boosting antibody production, suggesting that electron-donating groups on pyrrole enhance activity .

- Linker Flexibility : Adamantanyl derivatives () use carbamate linkers with varying chain lengths (e.g., hexyl or ethoxyethoxyethyl), balancing solubility and target engagement .

Functional and Pharmacological Differences

- MPPB : Reduces cell growth while increasing ATP levels and glucose uptake, making it a candidate for bioproduction .

- Naphthyl Carbamate: Hypothesized to exhibit stronger CNS activity due to naphthyl’s hydrophobicity, akin to adamantanyl derivatives targeting cannabinoid receptors .

- Dose-Effect Considerations : Methods like Litchfield-Wilcoxon analysis () could quantify potency differences (e.g., ED50) between these compounds .

生物活性

The compound (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate , often referred to as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₁₄H₁₅N₂O₃

- Molecular Weight : 255.28 g/mol

- CAS Number : 55750-63-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine exhibit anticonvulsant properties through modulation of sodium and calcium channels in neuronal cells. In particular, studies have shown that certain derivatives can significantly reduce seizure activity in animal models, suggesting a potential role in epilepsy treatment .

- Antinociceptive Effects : The compound has demonstrated effectiveness in reducing pain responses in various models, including formalin-induced pain tests. This effect is likely mediated through antagonism of the TRPV1 receptor and modulation of central pain pathways .

- Cytotoxicity and Safety Profile : In vitro studies have assessed the cytotoxicity of related compounds on various cell lines, including human hepatocellular carcinoma and normal fibroblast cells. Notably, these compounds showed minimal cytotoxic effects at therapeutic doses, indicating a favorable safety profile for further development .

Study 1: Anticonvulsant Efficacy

A focused study on hybrid pyrrolidine derivatives revealed that one specific compound exhibited potent anticonvulsant activity with an effective dose (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg across different seizure models. The mechanism was linked to the inhibition of sodium/calcium currents and TRPV1 receptor antagonism .

Study 2: Antinociceptive Activity

In another investigation, a related compound was tested for its ability to alleviate mechanical allodynia in diabetic neuropathy models. The results indicated significant pain relief without notable side effects such as hypo-motility or catalepsy, which are common with other analgesics .

Data Table: Summary of Biological Activities

| Activity Type | Model/Assay Type | Effective Dose (ED50) | Mechanism of Action |

|---|---|---|---|

| Anticonvulsant | Maximal Electroshock Test | 23.7 mg/kg | Sodium/Calcium Channel Modulation |

| Pentylenetetrazole-induced Seizures | 59.4 mg/kg | TRPV1 Receptor Antagonism | |

| Antinociceptive | Formalin-induced Pain Test | Not specified | Central Pain Pathway Modulation |

| Diabetic Neuropathy Model | Not specified | CB1 and CB2 Receptor Interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。